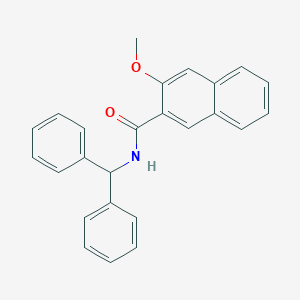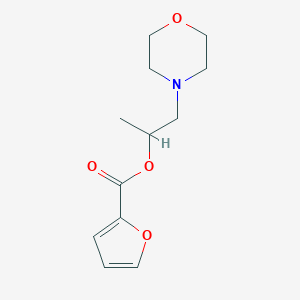
N-benzhydryl-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-3-methoxy-2-naphthamide, also known as methoxybenzhydrylnaphthamide (MBNA), is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzhydrylnaphthamides, which are known for their diverse biological activities. MBNA has been found to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Mecanismo De Acción
MBNA exerts its analgesic and anti-inflammatory effects by inhibiting the activity of COX-2 and activating PPARγ. By inhibiting COX-2, MBNA reduces the production of prostaglandins, which are known to cause pain and inflammation. By activating PPARγ, MBNA regulates the expression of genes involved in inflammation and cell differentiation, leading to a decrease in inflammation.
Biochemical and physiological effects:
MBNA has been found to possess potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. It has been shown to reduce pain and inflammation in models of acute and chronic pain, including neuropathic pain and inflammatory pain. MBNA has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBNA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been extensively studied for its potential use in the treatment of pain and inflammation, making it a well-characterized compound. However, MBNA has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for research on MBNA. One potential direction is the development of new drugs based on the structure of MBNA for the treatment of pain and inflammation. Another potential direction is the investigation of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of MBNA. This could lead to the identification of new targets for the development of drugs for the treatment of pain and inflammation. Additionally, the potential use of MBNA in the treatment of other diseases, such as cancer and diabetes, could be explored.
Métodos De Síntesis
MBNA can be synthesized by the reaction of 3-methoxy-2-naphthoic acid with benzhydryl chloride in the presence of a base such as triethylamine. The reaction yields MBNA as a white crystalline powder with a melting point of 145-148°C.
Aplicaciones Científicas De Investigación
MBNA has been extensively studied for its potential use in the treatment of pain and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to cause pain and inflammation. MBNA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and cell differentiation.
Propiedades
Fórmula molecular |
C25H21NO2 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-benzhydryl-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21NO2/c1-28-23-17-21-15-9-8-14-20(21)16-22(23)25(27)26-24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27) |
Clave InChI |
WFGMJZMAHXPWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)




